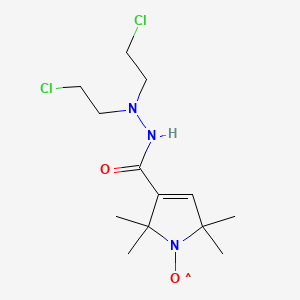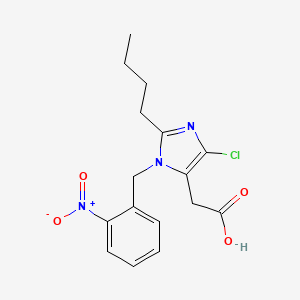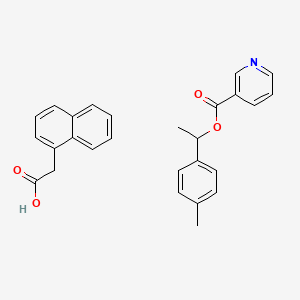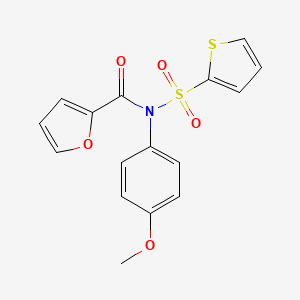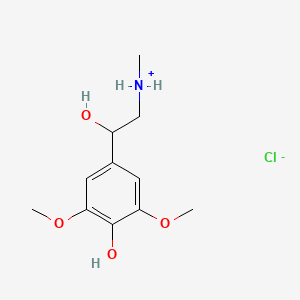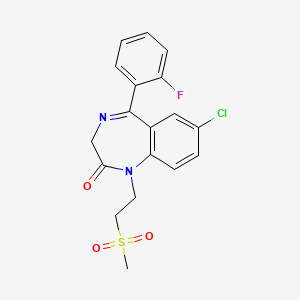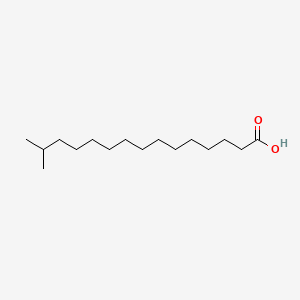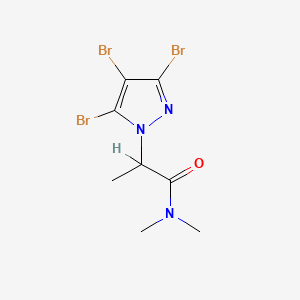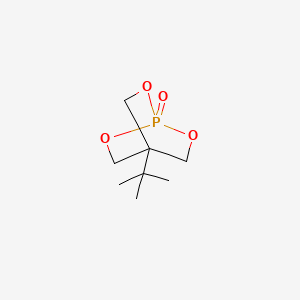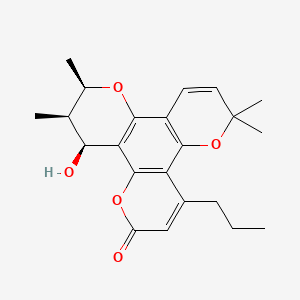
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)- is a natural product found in Calophyllum lanigerum and Calophyllum brasiliense with data available.
Wissenschaftliche Forschungsanwendungen
HIV-1 Reverse Transcriptase Inhibition
A study examined the stereochemistry of dipyranocoumarins, including 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, which are potent inhibitors of HIV-1 reverse transcriptase. These compounds were converted to MTPA derivatives and investigated using 1H NMR spectroscopy and molecular mechanics calculations (Shi et al., 1998).
Antiviral Efficacy Against Measles Virus
Another research evaluated coumarin and pyranocoumarin analogues for their in vitro antiviral efficacy against measles virus. Several compounds, including analogues of 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, showed significant selectivity and inhibitory activity against measles virus, suggesting their potential as novel pharmacophores for antiviral drugs (Barnard et al., 2002).
Phytotoxic Properties
Research on Prionosciadium watsoni identified pyranocoumarins with phytotoxic activity. These compounds, structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, were assessed for their effects on various plants, indicating their potential use in plant biology and agriculture (Valencia-Islas et al., 2002).
Synthesis and Structural Studies
Several studies focused on the synthesis and structural analysis of compounds structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one. These include novel syntheses of dihydropyranoflavonols and isomeric pyranocoumarins, contributing to the understanding of their chemical properties and potential applications in various fields (Takkellapati et al., 1985); (Vittal et al., 1998).
Mass Fragmentation Analysis
A study explored the electron-induced mass fragmentation of isomeric benzodipyran systems, which are structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one. This research provides insight into the chemical behavior of these compounds under specific conditions, which could be valuable in analytical chemistry applications (van der Schyf & Mabic, 2004).
Eigenschaften
CAS-Nummer |
142632-35-7 |
|---|---|
Produktname |
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)- |
Molekularformel |
C22H26O5 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18-/m0/s1 |
InChI-Schlüssel |
NIDRYBLTWYFCFV-IUUKEHGRSA-N |
Isomerische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@H](O4)C)C)O |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Kanonische SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Andere CAS-Nummern |
142632-35-7 |
Synonyme |
calanolide C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



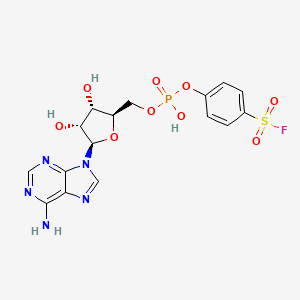
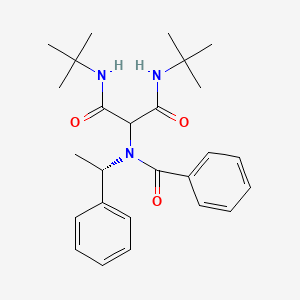
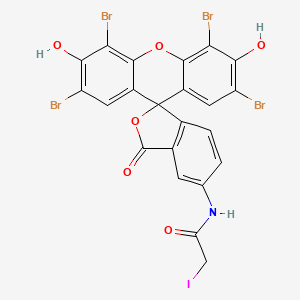
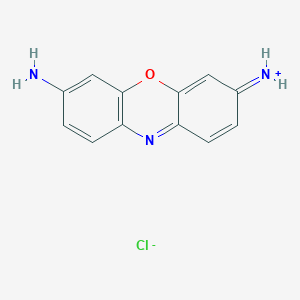
![4-[4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]butane-1-sulfonic acid](/img/structure/B1210851.png)
